5-diazonio-2H-pyran-6-olate
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Overview
Description
5-diazonio-2H-pyran-6-olate: is a heterocyclic compound that features a pyran ring with a diazonium group at the 5-position and an oxo group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-diazonio-2H-pyran-6-olate typically involves the diazotization of 2H-pyran-6-olThe reaction conditions often require a cold environment and the presence of a strong acid, such as hydrochloric acid, to facilitate the diazotization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazonium group.
Chemical Reactions Analysis
Types of Reactions: 5-diazonio-2H-pyran-6-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted pyran derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and hydroxides.
Catalysts: Transition metal catalysts, such as copper or palladium, are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with a halide can yield halogenated pyran derivatives, while cyclization can produce fused ring systems.
Scientific Research Applications
Chemistry: 5-diazonio-2H-pyran-6-olate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules that are valuable in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. These compounds can interact with biological macromolecules, leading to potential therapeutic applications .
Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes and pigments. The compound’s ability to undergo various chemical transformations makes it a versatile building block in the synthesis of colorants .
Mechanism of Action
The mechanism of action of 5-diazonio-2H-pyran-6-olate involves its ability to act as an electrophile due to the presence of the diazonium group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. In biological systems, the compound can interact with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
2H-pyran-2-one: This compound shares the pyran ring structure but lacks the diazonium group, making it less reactive in electrophilic substitution reactions.
Uniqueness: The presence of the diazonium group in this compound distinguishes it from other pyran derivatives. This functional group imparts unique reactivity, allowing for a wide range of chemical transformations that are not possible with other similar compounds .
Properties
CAS No. |
919299-02-8 |
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Molecular Formula |
C5H4N2O2 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
5-diazo-2H-pyran-6-one |
InChI |
InChI=1S/C5H4N2O2/c6-7-4-2-1-3-9-5(4)8/h1-2H,3H2 |
InChI Key |
ZCFOIAVMSVRMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=[N+]=[N-])C(=O)O1 |
Origin of Product |
United States |
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